n-(Pyridin-4-ylmethyl)-2-(tetrahydrofuran-2-yl)ethan-1-amine
Description
N-(Pyridin-4-ylmethyl)-2-(tetrahydrofuran-2-yl)ethan-1-amine is a secondary amine characterized by a pyridine ring linked via a methylene group to an ethanamine backbone, which is further substituted with a tetrahydrofuran-2-yl moiety. Its molecular formula is C₁₂H₁₈N₂O, with a molecular weight of 206.28 g/mol .
Properties
CAS No. |
1183840-97-2 |
|---|---|
Molecular Formula |
C12H18N2O |
Molecular Weight |
206.28 g/mol |
IUPAC Name |
2-(oxolan-2-yl)-N-(pyridin-4-ylmethyl)ethanamine |
InChI |
InChI=1S/C12H18N2O/c1-2-12(15-9-1)5-8-14-10-11-3-6-13-7-4-11/h3-4,6-7,12,14H,1-2,5,8-10H2 |
InChI Key |
WICCDJHSWSRGIX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)CCNCC2=CC=NC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of n-(Pyridin-4-ylmethyl)-2-(tetrahydrofuran-2-yl)ethan-1-amine typically involves the following steps:
Formation of the Pyridine Derivative: The starting material, pyridine, undergoes a reaction with a suitable alkylating agent to form the pyridin-4-ylmethyl derivative.
Formation of the Tetrahydrofuran Derivative: Tetrahydrofuran is subjected to a ring-opening reaction to introduce the ethan-1-amine group.
Coupling Reaction: The pyridin-4-ylmethyl derivative and the tetrahydrofuran derivative are then coupled under suitable conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This could include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Pyridin-4-ylmethyl Group Formation
The pyridin-4-ylmethyl group is introduced through alkylation. For analogous compounds, 4-fluoropyridine derivatives undergo Pummerer-type reactions with activated sulfoxides to form N-alkylpyridin-4-ones . Subsequent reduction or alkylation steps could attach the THF-ethanamine moiety.
Catalytic Aminohydroxylation
The reaction with Rh₂(esp)₂ likely involves:
-
Oxidative Addition : Rhodium coordinates to the double bond of the starting alkene.
-
Insertion : Formation of a metallo-aminohydroxy intermediate.
Pyridine Derivatization
The pyridin-4-ylmethyl group may form via:
-
Alkylation of 4-pyridinone : Using aldehydes or sulfoxides activated by triflic anhydride .
-
Cross-Coupling : Potential use of Pd-catalyzed reactions (e.g., Suzuki or Buchwald-Hartwig) to introduce the pyridin-4-yl fragment .
Spectroscopic Characterization
Key analytical data for the compound and analogs include:
Medicinal Chemistry
The compound’s structure suggests potential as a G-protein coupled receptor (GPCR) agonist or enzyme inhibitor , based on similar pyridin-4-ylmethyl amines. Key features include:
-
THF ring : Contributes to membrane permeability.
-
Pyridin-4-ylmethyl group : Engages in π-π interactions with biological targets.
Chemical Transformations
-
Alkylation : The primary amine can undergo alkylation (e.g., with alkyl halides).
-
Acetylation : Reaction with acetyl chloride to form amides.
-
Oxidation : Potential conversion to nitriles or ketones under strong oxidizing conditions.
Scientific Research Applications
n-(Pyridin-4-ylmethyl)-2-(tetrahydrofuran-2-yl)ethan-1-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of n-(Pyridin-4-ylmethyl)-2-(tetrahydrofuran-2-yl)ethan-1-amine involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering specific biochemical pathways. The exact mechanism depends on the specific application and target.
Comparison with Similar Compounds
Table 1: Key Structural and Molecular Comparisons
Key Structural and Functional Differences
Aromatic vs. Heterocyclic Substitutions
- Pyridine vs. This may influence receptor-binding specificity, particularly in serotonin or dopamine systems.
- Tetrahydrofuran vs. Simple Alkyl Chains : The tetrahydrofuran-2-yl substituent adds a rigid, oxygen-containing heterocycle, which contrasts with flexible alkyl chains in compounds like N-(3-chlorophenethyl)-2-(6-methoxynaphthalen-2-yl)propanamide . This rigidity could reduce metabolic degradation and improve bioavailability.
Functional Group Variations
- Amine Backbone Modifications : Unlike the secondary amine in the target compound, N-(4-Benzyloxy-3-methoxybenzyl)-2-phenylethan-1-amine (7) retains a primary amine, which may alter its pharmacokinetic profile (e.g., faster renal clearance) .
Biological Activity
n-(Pyridin-4-ylmethyl)-2-(tetrahydrofuran-2-yl)ethan-1-amine, with a molecular formula of and CAS number 1183840-97-2, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.
The compound features a pyridine ring and a tetrahydrofuran moiety, which are known for their roles in enhancing the bioactivity of organic compounds. The molecular weight is approximately 206.28 g/mol, although specific physical properties like density and boiling point remain unspecified in current literature sources .
The biological activity of this compound may involve interaction with various biological targets, including enzymes and receptors. Preliminary studies suggest that it may act as an inhibitor or modulator of specific pathways related to inflammation and neurological disorders.
Biological Activity Overview
Case Study 1: Antimicrobial Evaluation
In a study evaluating various pyridine derivatives, compounds structurally similar to this compound were tested against Staphylococcus aureus and E. coli. Results indicated that some derivatives exhibited high inhibition rates (up to 94.5%) against E. coli, suggesting that this compound could possess similar antimicrobial properties .
Case Study 2: Neuroprotective Potential
A study on pyridine-based compounds assessed their neuroprotective effects using cellular models of oxidative stress. Results showed that certain derivatives could significantly reduce cell death induced by oxidative stress, indicating potential therapeutic applications for neurodegenerative diseases .
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
